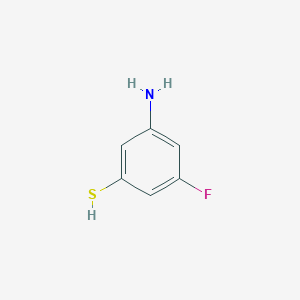

3-Amino-5-fluorobenzene-1-thiol

Description

Properties

Molecular Formula |

C6H6FNS |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

3-amino-5-fluorobenzenethiol |

InChI |

InChI=1S/C6H6FNS/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2 |

InChI Key |

FQGILHKULUNBQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)S)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure properties of 3-Amino-5-fluorobenzene-1-thiol

This guide details the chemical architecture, synthesis, and application of 3-Amino-5-fluorobenzene-1-thiol , a specialized fluorinated building block for medicinal chemistry.

Structure, Properties, and Synthetic Utility in Drug Discovery[1]

Executive Summary

This compound (IUPAC: 3-amino-5-fluorobenzenethiol; Synonym: 3-fluoro-5-mercaptoaniline) is a trisubstituted benzene derivative featuring a meta-relationship between all three functional groups: a nucleophilic thiol (-SH), a basic amine (-NH₂), and an electronegative fluorine (-F).

This specific 1,3,5-substitution pattern creates a unique electronic environment where the fluorine atom modulates the pKa and nucleophilicity of both the amine and thiol without imposing steric hindrance adjacent to the reactive centers.[1] It is a high-value scaffold for Fragment-Based Drug Design (FBDD) , particularly for developing covalent inhibitors (targeting cysteine residues) and as a core for PROTAC linkers.

Chemical Architecture & Electronic Properties[1]

Structural Analysis

The molecule belongs to the

| Feature | Description | Impact on Reactivity |

| Fluorine (C5) | Lowers the pKa of the thiol (more acidic) and the amine (less basic) compared to the non-fluorinated analog. | |

| Amine (C3) | Increases electron density in the ring, partially counteracting the fluorine's inductive effect, but primarily directing electrophilic aromatic substitution to the C2/C4/C6 positions. | |

| Thiol (C1) | Nucleophilic / Soft Base | The primary site for alkylation or conjugation. More acidic than typical alkyl thiols (pKa ~6-7). |

Physicochemical Profile (Predicted)

Values are derived from Hammett substituent constants and comparative QSAR modeling of thiophenol derivatives.

| Property | Value (Approx.) | Note |

| Molecular Weight | 143.18 g/mol | Ideal for FBDD (Rule of 3 compliant). |

| LogP (Octanol/Water) | 1.8 - 2.1 | Moderate lipophilicity; fluorine enhances lipid solubility. |

| pKa (Thiol -SH) | 6.2 ± 0.3 | More acidic than thiophenol (6.6) due to F-withdrawal. |

| pKa (Amine -NH₃⁺) | 3.5 ± 0.2 | Significantly less basic than aniline (4.6) due to meta-F and meta-SH. |

| H-Bond Donors | 2 (Amine, Thiol) | Thiol is a weak donor; Amine is primary. |

| H-Bond Acceptors | 2 (Amine, Fluorine) | Fluorine is a weak acceptor; Thiol is negligible. |

Synthesis & Purification Protocols

Since this specific isomer is often a custom-synthesis target rather than a bulk commodity, two robust pathways are recommended based on commercial precursor availability.

Pathway A: SNAr from 3,5-Difluoronitrobenzene (Preferred)

This route is scalable and avoids the use of odorous dithiols.

Reaction Scheme (DOT Visualization):

Detailed Protocol:

-

Nucleophilic Substitution: Dissolve 3,5-difluoronitrobenzene (1.0 eq) in DMF. Add Potassium Carbonate (1.2 eq) and Benzyl Mercaptan (1.05 eq). Stir at 60°C for 4 hours. The symmetry ensures substitution at only one fluorine position.

-

Workup: Dilute with water, extract with EtOAc. The product is the benzyl-protected sulfide.

-

Reduction/Deprotection: Dissolve the intermediate in liquid ammonia/THF at -78°C. Add Sodium metal (small pieces) until a deep blue color persists (Birch-type conditions). This simultaneously reduces the nitro group to an amine and cleaves the benzyl-sulfur bond.

-

Quench: Carefully quench with solid Ammonium Chloride.

-

Isolation: Acidify to pH 4 to protonate the amine (zwitterion handling), extract the thiol.

Pathway B: Newman-Kwart Rearrangement

Best if starting from 3-amino-5-fluorophenol (CAS: 1167055-92-6).

-

Protection: Protect amine (e.g., Boc-anhydride).

-

Activation: React phenol with dimethylthiocarbamoyl chloride (DABCO, DMF).

-

Rearrangement: Heat neat or in diphenyl ether at 200°C (O-thiocarbamate

S-thiocarbamate). -

Hydrolysis: Basic hydrolysis (NaOH/MeOH) cleaves the carbamate to yield the thiolate/amine.

Reactivity & Functionalization

The molecule possesses orthogonal reactivity handles.[] The thiol is the "softest" nucleophile and will react preferentially with soft electrophiles (alkyl halides, Michael acceptors) over the amine.[1]

Chemoselectivity Logic

-

Scenario 1: S-Alkylation (Thioether formation)

-

Scenario 2: N-Acylation (Amide formation)

-

Conditions: Acyl chloride/Anhydride.

-

Outcome: Kinetic control yields N-acylation, but S-acylation is a competing side reaction.

-

Strategy: Use a reversible S-protection strategy (e.g., Trityl) if precise N-functionalization is required, or rely on the lability of S-acyl groups (thioesters hydrolyze faster than amides).

-

Oxidation Risks

Like all aminothiophenols, this compound is prone to oxidative dimerization to form disulfides (Ar-S-S-Ar) upon exposure to air.

-

Handling: Store under Argon/Nitrogen.

-

Recovery: If dimerization occurs, treat with DTT (Dithiothreitol) or TCEP to regenerate the monomer.[1]

Applications in Drug Discovery

Covalent Inhibitor Warheads

The 3-amino-5-fluorobenzenethiol scaffold is an ideal precursor for synthesizing covalent kinase inhibitors .

-

Mechanism: The amine is acylated with an acryloyl chloride to form an acrylamide (Michael acceptor).

-

Role of Fluorine: The fluorine atom at the C5 position withdraws electron density from the aromatic ring, modulating the reactivity of the acrylamide warhead (fine-tuning the "warhead reactivity" to avoid off-target toxicity).

-

Role of Thiol: Can serve as a synthetic handle to attach the warhead to the rest of the pharmacophore.

PROTAC Linkers

The meta-disposition allows this molecule to act as a rigid, linear linker in PROTACs (Proteolysis Targeting Chimeras).

-

Vector: The Thiol and Amine provide attachment points with defined geometry (

120° angle), distinct from para-substituted linkers (180°).[1]

Diagram: Functionalization Pathways

[2]

References

-

Synthesis of Fluorinated Phenols/Thiophenols

-

Thiol Reactivity & Protection

-

Fluorine in Medicinal Chemistry

-

Precursor Data (3-Amino-5-fluorophenol)

Sources

- 1. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]

- 3. Sci-Hub. A Synthesis of 3,5-Disubstituted Phenols / Organic Process Research & Development, 2010 [sci-hub.sg]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. 4-Amino-3-fluorobenzene-1-thiol | C6H6FNS | CID 14517551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Amino-5-fluorophenol | C6H6FNO | CID 18457315 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa Values of the Thiol Group in 3-Amino-5-fluorobenzene-1-thiol

Abstract

The acid dissociation constant (pKa) of the thiol group is a critical parameter in drug discovery and development, profoundly influencing a molecule's reactivity, nucleophilicity, and pharmacokinetic profile. This guide provides a comprehensive analysis of the thiol pKa of 3-Amino-5-fluorobenzene-1-thiol, a trifunctional aromatic compound of interest in medicinal chemistry. We delve into the theoretical underpinnings governing its acidity, present detailed experimental protocols for its empirical determination, and outline a robust computational methodology for its prediction. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of thiol pKa and its implications.

Introduction: The Significance of Thiol pKa in Drug Development

Thiols and their conjugate bases, thiolates, are pivotal functional groups in biological systems and pharmaceutical agents. The thiol group's propensity to exist in either its protonated (R-SH) or deprotonated (R-S⁻) state is quantified by its pKa value. This equilibrium dictates the nucleophilic character of the sulfur atom, its ability to form disulfide bonds, and its capacity to coordinate with metal ions.[1][2][3] Consequently, the thiol pKa is a key determinant of a drug's mechanism of action, metabolic stability, and potential for off-target effects.[3][4] A lower pKa indicates a stronger acid, meaning the thiol is more readily deprotonated to the highly reactive thiolate anion at physiological pH.[3]

This compound presents a fascinating case study due to the interplay of its substituents. The electron-donating amino group and the electron-withdrawing fluoro group, positioned meta to the thiol, exert opposing electronic effects on the acidity of the sulfhydryl proton. Understanding and accurately determining the pKa of this thiol group is therefore essential for predicting its behavior in a biological milieu and for the rational design of molecules incorporating this scaffold.

Theoretical Considerations: Substituent Effects on Thiophenol Acidity

The acidity of the thiol group in aromatic compounds is modulated by the electronic properties of the substituents on the benzene ring.[5][6] These effects can be broadly categorized as inductive and resonance effects.

-

Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the atoms. A more electronegative substituent will withdraw electron density from the ring, stabilizing the thiolate anion and thus lowering the pKa (increasing acidity).

-

Resonance Effects: These involve the delocalization of electrons through the pi system of the aromatic ring. Electron-withdrawing groups can delocalize the negative charge of the thiolate anion, increasing its stability and lowering the pKa. Conversely, electron-donating groups can destabilize the anion, leading to a higher pKa.

In the case of this compound:

-

Amino Group (-NH₂): The amino group is a strong resonance electron-donating group and a weak inductive electron-withdrawing group. Its primary effect is to donate electron density into the ring, which would destabilize the thiolate anion and increase the pKa.

-

Fluoro Group (-F): The fluoro group is a strong inductive electron-withdrawing group and a weak resonance electron-donating group. Its predominant effect is to withdraw electron density from the ring, which would stabilize the thiolate anion and decrease the pKa.[7]

The meta-position of these substituents to the thiol group means that their resonance effects are minimized, and their inductive effects are more pronounced. Therefore, a qualitative prediction would suggest that the electron-withdrawing effect of the fluorine atom will likely have a more significant impact than the electron-donating effect of the amino group, leading to a pKa value slightly lower than that of thiophenol (pKa ≈ 6.6). However, the precise value is a result of the complex interplay of these competing effects.

Experimental Determination of Thiol pKa

Accurate pKa determination relies on empirical measurements. The following are two widely accepted methods for determining the pKa of the thiol group in this compound.

UV-Vis Spectrophotometric Titration

This method is contingent on the chromophore of the molecule exhibiting a change in its UV-Vis absorbance spectrum upon ionization.[8] The phenoxide-like thiolate anion will have a different electronic structure and thus a different absorbance profile compared to the protonated thiol.

3.1.1. Protocol

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 4 to 9).

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) to ensure solubility.

-

Sample Preparation: For each pH buffer, prepare a sample by adding a small, constant volume of the stock solution to a cuvette containing the buffer. The final concentration of the thiol should be in the micromolar range to ensure a linear response.

-

Spectrophotometric Measurement: Record the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each sample at each pH.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

-

Plot the absorbance at this wavelength as a function of pH.

-

The resulting data should form a sigmoidal curve.[8] The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

-

The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

3.1.2. Self-Validation and Trustworthiness

The integrity of this method is ensured by the consistency of the isosbestic point(s) in the overlay of the absorbance spectra at different pH values. The presence of a sharp isosbestic point indicates a clean equilibrium between two species (the thiol and the thiolate).

Potentiometric Titration

Potentiometric titration is a classical and reliable method for pKa determination that involves monitoring the pH of a solution as a titrant is added.[8][9][10]

3.2.1. Protocol

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water or a suitable co-solvent if solubility is an issue. The concentration should be in the millimolar range.[9]

-

Titration Setup: Place the sample solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the thiol has been neutralized.

-

The equivalence point can be determined from the inflection point of the titration curve, often more clearly visualized by plotting the first or second derivative of the curve.

-

3.2.2. Self-Validation and Trustworthiness

The accuracy of this method relies on the precise calibration of the pH meter and the accurate standardization of the titrant solution. The sharpness of the inflection point in the titration curve is a good indicator of the accuracy of the determined pKa.

Visualization of Experimental Workflows

Caption: Experimental workflows for pKa determination.

Computational pKa Prediction

In the absence of experimental data or to complement it, computational methods offer a powerful approach for predicting pKa values.[11][12][13] Density Functional Theory (DFT) combined with a continuum solvation model is a widely used and accurate method.[11][12][13][14]

DFT-Based Computational Protocol

-

Molecular Modeling: Build the 3D structures of the protonated (thiol) and deprotonated (thiolate) forms of this compound.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for both species in the gas phase and in a continuum solvent model (e.g., SMD or PCM) that simulates an aqueous environment. The absence of imaginary frequencies confirms that the optimized structures are at a local minimum.

-

Gibbs Free Energy Calculation: Calculate the Gibbs free energy of the protonated (G_HA) and deprotonated (G_A⁻) species in the solvated phase.

-

pKa Calculation: The pKa is calculated using the following thermodynamic cycle:

pKa = (G_A⁻ - G_HA + G_H⁺) / (2.303 * R * T)

Where:

-

R is the gas constant.

-

T is the temperature in Kelvin.

-

G_H⁺ is the Gibbs free energy of the proton in the aqueous phase, which is a well-established value.

-

Trustworthiness and Method Selection

The accuracy of computational pKa predictions is highly dependent on the chosen functional and basis set.[11][13][14] It is recommended to benchmark the computational method against a set of known substituted thiophenols to validate its accuracy before applying it to the molecule of interest. Functionals such as M06-2X and ωB97X-D with a basis set like 6-311++G(d,p) have shown good performance for pKa prediction of thiols.[11][13]

Visualization of the Computational Workflow

Caption: Computational workflow for DFT-based pKa prediction.

Summary of Expected and Determined pKa Values

| Method | Expected/Determined pKa | Notes |

| Theoretical Prediction | Slightly lower than 6.6 | Based on the competing electronic effects of the amino and fluoro substituents. |

| UV-Vis Spectrophotometry | To be determined experimentally | Requires a change in the UV-Vis spectrum upon ionization. |

| Potentiometric Titration | To be determined experimentally | A direct and reliable method for pKa determination. |

| Computational Prediction | To be calculated | Accuracy is dependent on the level of theory and basis set used. |

Conclusion

The pKa of the thiol group in this compound is a crucial parameter that governs its chemical and biological activity. This guide has provided a comprehensive overview of the theoretical principles influencing its acidity, detailed protocols for its experimental determination via UV-Vis spectrophotometry and potentiometric titration, and a robust workflow for its computational prediction using DFT. By employing these methodologies, researchers can gain a precise understanding of this molecule's ionization behavior, which is invaluable for its application in drug discovery and development. The integration of theoretical insights, empirical data, and computational modeling provides a powerful and self-validating approach to characterizing the physicochemical properties of novel pharmaceutical agents.

References

- Evaluation of Thiol Raman Activities and pKa Values Using Internally Referenced Raman-Based pH Titr

- Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and - Schlegel Group. The Journal of Physical Chemistry A.

- Theoretical estimation of the aqueous pKas of thiols. Journal of Sulfur Chemistry.

- Evaluation of Thiol Raman Activities and pKa Values Using Internally Referenced Raman-Based pH Titr

- Thiols And Thioethers. Master Organic Chemistry.

- Absolute pKa determinations for substituted phenols. SciSpace.

- Quantum Chemical Calculation of pK a s of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution. OSTI.GOV.

- Thermodynamic acid dissociation constants of aromatic thiols. Journal of the Chemical Society, Perkin Transactions 2.

- Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration.

- Development of Methods for the Determin

- DFT Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and Polarizable Continuum Model.

- Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A.

- Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. PubMed.

- (Brønsted) Acidity of Alcohols, Thiols, and Amines. OCLUE.

- Thiol. Wikipedia.

- pKa Values for Thiophenols 1-7.

- Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Publishing.

- An Accurate Approach for Computational pKa Determin

- Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids. MDPI.

- Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins. MDPI.

- Protocol for Determining pKa Using Potentiometric Titration.

- (Brønsted) Acidity of Alcohols, Thiols, and Amines. Chemistry LibreTexts.

- Direct Determination of Thiol pKa by Isothermal Titration Microcalorimetry.

- Methods for the determination and quantification of the reactive thiol proteome. ScienceDirect.

- Direct determination of thiol pKa by isothermal titr

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Prepar

- 4-Amino-3-fluorobenzene-1-thiol. PubChem.

- Relationship of thiol pKa and reactivity.

- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Satur

- Typical pKa of thiol groups. BioNumbers.

- The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University.

- Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors.

- Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors. MDPI.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Thiol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. sfrbm.org [sfrbm.org]

- 5. Thermodynamic acid dissociation constants of aromatic thiols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors | MDPI [mdpi.com]

- 7. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 12. Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution (Journal Article) | OSTI.GOV [osti.gov]

- 13. Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Reactivity Profile of Meta-Substituted Fluoro-Aminothiols: A Technical Guide

Executive Summary

This guide details the physicochemical properties, synthetic pathways, and reactivity landscapes of meta-substituted fluoro-aminothiols, with a specific focus on 2-amino-5-fluorobenzenethiol and 2-amino-3-fluorobenzenethiol .[1] These scaffolds represent a "Goldilocks" zone in organosulfur chemistry: the fluorine atom exerts a potent inductive effect that lowers thiol pKa (enhancing nucleophilicity at physiological pH) while modulating the basicity of the adjacent amine, a critical factor in Native Chemical Ligation (NCL) and heterocycle synthesis.

Part 1: Electronic & Steric Landscape

The introduction of a fluorine atom at the meta position relative to the thiol group creates a unique electronic push-pull system. Unlike ortho substitution, which introduces steric clash, or para substitution, which allows for direct resonance conjugation, meta substitution operates primarily through inductive withdrawal (-I).[1]

The "Thio-Effect" and pKa Modulation

The acidity of the thiol group is the primary determinant of reaction rates in transthioesterification.

-

Thiophenol pKa: ~6.6

-

3-Fluorothiophenol (Meta) pKa: ~6.0 – 6.2[1]

-

Pentafluorothiophenol pKa: ~2.7 (Reference point for maximum withdrawal)

Mechanistic Insight: The meta-fluorine stabilizes the thiolate anion (

Amine Deactivation & The S→N Shift

In 2-aminothiophenols, the rate-determining step for amide bond formation (as in NCL) is often the S→N acyl transfer.

-

2-Amino-5-fluorobenzenethiol: F is para to the amine.[1] Strong -I and weak +R effects reduce nitrogen nucleophilicity.[1] Result: Fast initial thioester capture, slower rearrangement.[2]

-

2-Amino-4-fluorobenzenethiol: F is meta to the amine.[1] Solely -I effect on the amine. Result: Moderate deactivation.

Visualization: Electronic Vector Map

The following diagram illustrates the electronic vectors acting on the 2-amino-5-fluorobenzenethiol scaffold.

Figure 1: Electronic vector map of 2-amino-5-fluorobenzenethiol showing the inductive influence of fluorine on thiol acidity and amine nucleophilicity.[1]

Part 2: Synthetic Access

Synthesizing meta-fluoro aminothiols requires bypassing the regioselectivity issues common in electrophilic aromatic substitution. The Herz Reaction is the authoritative protocol for accessing these ortho-aminothiol cores.

The Herz Reaction Protocol

This method converts a primary aniline directly into an ortho-aminothiol using disulfur dichloride (

Target: 2-Amino-5-fluorobenzenethiol Starting Material: 4-Fluoroaniline[1]

-

Herz Salt Formation: 4-Fluoroaniline reacts with

to form the 6-fluoro-1,2,3-benzodithiazolium chloride (Herz salt).[1] -

Hydrolysis: Alkaline hydrolysis opens the dithiazolium ring.

-

Zinc Reduction: Cleavage of the disulfide/polysulfide intermediates yields the free aminothiol.

Visualization: Synthetic Pathway

Figure 2: The Herz reaction pathway for the regioselective synthesis of 2-amino-5-fluorobenzenethiol from 4-fluoroaniline.

Part 3: Chemoselective Reactivity & Applications

Quantitative Reactivity Profile

The following table summarizes the reactivity metrics of meta-substituted fluoro-aminothiols compared to the non-fluorinated standard.

| Property | 2-Aminothiophenol (Standard) | 2-Amino-5-fluorobenzenethiol | Impact on Reactivity |

| Thiol pKa | 6.6 | ~6.1 | Enhanced: Higher % thiolate at pH 7.0 increases nucleophilic attack rate.[1] |

| Amine pKa | 4.6 (Conjugate acid) | ~3.5 | Reduced: Amine is less basic, slowing the S→N acyl transfer step. |

| Oxidation Potential | Moderate | High | Stabilized: Fluorine makes the thiol harder to oxidize to disulfide, improving shelf-life. |

| Ligation Kinetics | Balanced | Step 1 (Fast) / Step 2 (Slow) | Ideal for trapping thioester intermediates or kinetic studies. |

Application: Fluorinated Benzothiazole Synthesis

Meta-fluoro aminothiols are critical precursors for fluorinated benzothiazoles, which serve as bioisosteres for indole rings in kinase inhibitors.[1]

Protocol: Condensation with Cyclohexanone

-

Mix: 1.0 eq 2-Amino-5-fluorobenzenethiol + 1.1 eq Cyclohexanone in DMSO.

-

Catalyst: 5 mol%

(Molecular Iodine) or -

Condition: Heat at 100°C for 2 hours.

-

Mechanism: Schiff base formation

Thiol attack -

Yield: Typically >85% due to the enhanced acidity of the thiol driving the ring closure.

Part 4: Experimental Protocols

Protocol: Kinetic Assay for Thiol Reactivity (Ellman's Reagent)

Use this protocol to validate the pKa and nucleophilicity of your specific fluoro-aminothiol batch.

Materials:

-

DTNB (5,5′-dithiobis-(2-nitrobenzoic acid))[1]

-

Reaction Buffer: 100 mM Phosphate, pH 7.4, 1 mM EDTA.[1]

-

Stock Solution: 10 mM Fluoro-aminothiol in degassed DMF.

Workflow:

-

Baseline: Measure Absorbance at 412 nm of the buffer blank.

-

Reaction: Add 50

L of DTNB (2 mM) to 940 -

Initiation: Add 10

L of Thiol Stock. Invert rapidly. -

Monitoring: Record

every 10 seconds for 5 minutes. -

Calculation: Use the extinction coefficient of TNB

(-

Expectation: The 5-fluoro analog should show a

approximately 1.5–2.0x higher than unsubstituted aminothiophenol due to higher ionization at pH 7.4.

-

Protocol: Native Chemical Ligation (NCL) Monitoring

Purpose: To assess the efficiency of the fluoro-thiol as an NCL additive.

-

Dissolve: Peptide-thioester (2 mM) and N-Cys peptide (2 mM) in NCL buffer (6 M GnHCl, 200 mM phosphate, pH 7.0).

-

Add Catalyst: Add 2-amino-5-fluorobenzenethiol (50 mM).

-

Incubate: 37°C under inert atmosphere (

). -

Analyze: Aliquot at t=0, 1h, 4h, 16h. Quench with 10% AcOH. Analyze via HPLC-MS.

-

Note: Look for the transient formation of the fluorinated aryl thioester intermediate.

-

References

-

National Institutes of Health (NIH). Native Chemical Ligation: A Boon to Peptide Chemistry. (PMC4058975). [Link]

-

Royal Society of Chemistry. Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols. (RSC Advances, 2013).[3] [Link]

-

Wikipedia. Pentafluorothiophenol and Acidity Trends. [Link]

Sources

1H and 13C NMR chemical shifts of 3-Amino-5-fluorobenzene-1-thiol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Amino-5-fluorobenzene-1-thiol

Introduction

This compound is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group, a weakly donating thiol, and an electronegative yet mesomerically-donating fluorine atom, creates a complex electronic environment. This complexity makes it a versatile building block for synthesizing novel pharmaceutical agents and functional materials. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.[1][2]

Theoretical Framework: Understanding Substituent Effects on the Benzene Ring

The chemical shifts of protons and carbons in a benzene ring are exquisitely sensitive to the electronic nature of its substituents.[3][4] The final chemical shift of a specific nucleus is a composite of shielding (upfield shift to lower ppm) and deshielding (downfield shift to higher ppm) effects. For this compound, three distinct substituents contribute to the overall electronic distribution.

-

Amino Group (-NH₂): The nitrogen atom's lone pair of electrons strongly donates into the π-system of the benzene ring (a +M or mesomeric effect). This increases electron density, particularly at the ortho and para positions, causing a significant shielding (upfield shift) of the corresponding protons and carbons.[5]

-

Thiol Group (-SH): The thiol group is considered a weak electron-donating group. The sulfur atom is less effective at π-donation than nitrogen or oxygen. Its influence is a modest shielding effect.[6] The thiol proton itself is exchangeable and its chemical shift can be broad and vary with solvent, concentration, and temperature, typically appearing between 1.2 and 1.8 ppm for alkyl thiols and further downfield for aryl thiols.[6][7]

-

Fluorine Atom (-F): Fluorine exerts two opposing effects. Its high electronegativity withdraws electron density through the sigma bonds (an inductive or -I effect), which is a deshielding influence. Simultaneously, its lone pairs donate into the π-system (a +M effect), causing shielding . For carbon atoms, the direct C-F bond experiences a very large deshielding effect, while other carbons in the ring are influenced by the interplay of these two factors.[8] A key feature of fluorine is its NMR activity (spin ½), which leads to observable through-bond coupling (J-coupling) with both protons and carbons (ⁿJHF and ⁿJCF), providing invaluable structural information.[8][9]

In a polysubstituted ring, these effects are approximately additive, allowing for a rational prediction of the final chemical shifts.

Predicted ¹H and ¹³C NMR Spectra

Based on the principles outlined above, a complete set of predicted ¹H and ¹³C NMR data for this compound has been generated. The molecular structure and atom numbering scheme are presented below.

Caption: Molecular structure and atom numbering of this compound.

Predicted Chemical Shift Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and key coupling constants (J). These values are estimated based on additive substituent effects and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Atom | Predicted δ (ppm) | Multiplicity | Coupling Constants (J in Hz) | Justification |

| H-2 | 6.3 - 6.5 | Triplet (t) | ³JHH ≈ 2.0, ⁴JHF ≈ 2.0 | Shielded by ortho -NH₂ and para -SH. Coupled to H-6 and F-5. |

| H-4 | 6.1 - 6.3 | Triplet (t) | ³JHH ≈ 2.0, ³JHF ≈ 9.0 | Strongly shielded by two ortho electron-donating groups (-NH₂ and -F). Coupled to H-2 and H-6. |

| H-6 | 6.5 - 6.7 | Doublet of Doublets (dd) | ³JHH ≈ 2.0, ⁴JHF ≈ 6.0 | Shielded by ortho -SH and para -NH₂. Coupled to H-2 and F-5. |

| -NH₂ | ~5.2 | Broad Singlet (br s) | - | Exchangeable protons. Position is solvent and concentration dependent. |

| -SH | ~3.5 | Singlet (s) | - | Exchangeable proton. Position can vary; often sharp in DMSO. |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Atom | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constants (J in Hz) | Justification |

| C-1 | 128 - 132 | Doublet (d) | ³JCF ≈ 3.0 | Carbon attached to -SH. Modestly influenced by other groups. |

| C-2 | 102 - 106 | Doublet (d) | ³JCF ≈ 4.0 | Strongly shielded by ortho -NH₂ and para -SH groups. |

| C-3 | 150 - 154 | Doublet (d) | ²JCF ≈ 10.0 | Deshielded by directly attached -NH₂ group. |

| C-4 | 98 - 102 | Doublet (d) | ²JCF ≈ 25.0 | Strongly shielded by ortho -NH₂ and ortho -F groups. |

| C-5 | 162 - 166 | Doublet (d) | ¹JCF ≈ 245.0 | Strongly deshielded by the directly attached, highly electronegative F atom. |

| C-6 | 108 - 112 | Doublet (d) | ⁴JCF ≈ 2.0 | Shielded by ortho -SH and para -NH₂ groups. |

Experimental Protocol for NMR Data Acquisition and Validation

To move from prediction to empirical validation, a robust and self-validating experimental workflow is essential. This protocol ensures the acquisition of high-quality, unambiguous data.

Workflow Diagram

Caption: A comprehensive workflow for the NMR analysis of this compound.

Step-by-Step Methodology

1. Sample Preparation

-

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is an excellent solvent for polar aromatic compounds and, importantly, it slows the chemical exchange of -NH₂ and -SH protons, often allowing them to be observed as sharper signals and sometimes even revealing coupling to adjacent protons.[10]

-

Protocol:

-

Accurately weigh 15-20 mg of high-purity this compound.

-

Transfer the solid to a clean, dry vial.

-

Add 0.7 mL of DMSO-d₆ (containing 0.03% v/v TMS for reference, though referencing to the residual solvent peak is more common).

-

Vortex the sample until the solid is completely dissolved.

-

Using a pipette, transfer the solution into a clean, 5 mm NMR tube.

-

2. NMR Spectrometer Setup and Calibration

-

Rationale: Proper calibration ensures high resolution and accurate chemical shift determination. A higher field spectrometer (e.g., 400 MHz or greater) is advantageous for resolving the complex spin systems and long-range couplings present in this molecule.[8]

-

Protocol:

-

Insert the sample into the spectrometer.

-

Lock the field frequency onto the deuterium signal from the DMSO-d₆.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Tune the proton and carbon probes to the correct frequency.

-

3. Data Acquisition

-

Rationale: A suite of 1D and 2D NMR experiments is required for complete and unambiguous assignment.[2][11]

-

Protocol:

-

¹H NMR: Acquire a standard 1D proton spectrum. Use a 30° pulse angle and a relaxation delay (d1) of at least 5 seconds to ensure accurate signal integration.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A longer relaxation delay (e.g., 2-5 seconds) helps in observing quaternary carbons, although none are present in the aromatic ring of this molecule.

-

2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It will be used to confirm the connectivity between H-2, H-4, and H-6.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It will provide definitive C-H assignments (C2-H2, C4-H4, C6-H6).

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for assigning the non-protonated carbons (C1, C3, C5) by observing correlations from nearby protons. For example, H-2 should show a correlation to C1, C3, and C4.

-

4. Data Processing and Structural Validation

-

Rationale: Standardized processing ensures that the final spectra are accurate and comparable. The final step is to synthesize all the data to build a conclusive structural argument.

-

Protocol:

-

Apply Fourier transformation to the raw Free Induction Decay (FID) data for all experiments.

-

Carefully phase correct all spectra to achieve pure absorption lineshapes.

-

Apply a baseline correction algorithm to ensure a flat baseline for accurate integration and peak picking.

-

Reference the spectra to the residual DMSO solvent peak (δH = 2.50 ppm, δC = 39.52 ppm).[10]

-

Integrate the ¹H NMR signals to confirm the proton count for each resonance.

-

Analyze the 2D spectra to build the molecular framework and assign all ¹H and ¹³C signals.

-

Compare the final, empirically determined assignments with the predicted values in Tables 1 and 2 to validate the structure. Pay close attention to the C-F and H-F coupling constants as they are highly diagnostic.

-

Conclusion

The structural characterization of novel, multifunctional compounds like this compound is a foundational step in drug discovery and materials science. This guide provides a robust theoretical and practical framework for this task. By leveraging an understanding of substituent chemical shift effects, we have established a detailed set of predicted ¹H and ¹³C NMR data, complete with expected multiplicities and coupling constants that serve as a powerful hypothesis for experimental verification.

Furthermore, the detailed, step-by-step protocol for data acquisition and analysis presented here constitutes a self-validating system. The synergistic use of 1D and 2D NMR techniques ensures that every proton and carbon assignment is supported by multiple, cross-correlating pieces of evidence. This rigorous approach provides the high level of confidence required by researchers and regulatory bodies, ensuring the unequivocal structural elucidation of this important chemical entity.

References

- An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the D

- NMR Spectroscopy of Benzene Deriv

- Horst Friebolin. Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.

- The halogen effect on the 13C NMR chemical shift in substituted benzenes. RSC Publishing.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Supplementary Information (SI) for Chemical Science. Royal Society of Chemistry.

- NMR Predictor - Document

- Fluorobenzene(462-06-6) 13C NMR spectrum. ChemicalBook.

- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing.

- The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO.

- Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. RSC Analyst.

- Proton and Carbon NMR Chemical Shift Ranges.

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

Sources

- 1. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 9. Fluorobenzene(462-06-6) 13C NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. scielo.br [scielo.br]

The Strategic Integration of 3-Amino-5-fluorobenzene-1-thiol in Modern Medicinal Chemistry: A Technical Guide

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among the vast arsenal of building blocks available to medicinal chemists, those incorporating fluorine and a thiol group have garnered significant attention for their potential to modulate bioactivity and improve drug-like characteristics. This in-depth technical guide delves into the role and application of a specific, yet increasingly relevant, scaffold: 3-Amino-5-fluorobenzene-1-thiol . This document will explore its synthesis, unique chemical attributes, and its strategic deployment in the design of novel therapeutic agents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential.

The Rationale for Fluorinated Aminothiophenols in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[1] The small size, high electronegativity, and strong carbon-fluorine bond impart unique properties to a molecule, including:

-

Enhanced Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, often blocking sites of oxidative metabolism.

-

Increased Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can improve membrane permeability and oral bioavailability.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing ionization at physiological pH and thereby affecting receptor interactions and solubility.

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can lead to enhanced binding affinity and selectivity for the target protein.

Concurrently, the thiol group (-SH) offers a versatile handle for both covalent and non-covalent interactions with biological targets. Thiols are known to form strong coordinate bonds with metal ions in metalloenzymes and can participate in hydrogen bonding and dipole-dipole interactions. Furthermore, the thiol group can be a precursor for the formation of thioethers, which are common linkages in many drug molecules.

The combination of these features in the This compound scaffold presents a compelling proposition for medicinal chemists. The meta substitution pattern of the amino and fluoro groups on the benzene ring influences the electronic properties and reactivity of both the aniline nitrogen and the thiol sulfur, creating a unique chemical entity with the potential for novel structure-activity relationships (SAR).

Synthesis of this compound and its Analogs

The synthesis of substituted aminothiophenols can be approached through several established methodologies. While a specific, detailed protocol for this compound is not widely available in the public domain, its synthesis can be extrapolated from general methods for preparing substituted 2-aminobenzenethiols.

One common approach involves the reduction of a corresponding sulfonyl chloride or disulfide. For instance, the synthesis could potentially start from 3-fluoroaniline, which would undergo a series of reactions to introduce the sulfur functionality at the 1-position and the amino group at the 3-position, followed by a final reduction step.

A plausible synthetic route is outlined below, based on established chemical transformations.

Sources

Methodological & Application

Functionalization of gold nanoparticles using 3-Amino-5-fluorobenzene-1-thiol

Application Note & Protocol

Topic: Functionalization of Gold Nanoparticles using 3-Amino-5-fluorobenzene-1-thiol

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Surface Modification of Gold Nanoparticles with this compound for Advanced Applications

Abstract

This document provides a detailed methodology for the functionalization of gold nanoparticles (AuNPs) with this compound. Gold nanoparticles are foundational materials in bionanotechnology, serving as versatile scaffolds for diagnostics and therapeutics.[1] Their utility is profoundly enhanced by surface functionalization, which imparts specific chemical reactivity and improves stability in biological environments.[2] The use of this compound as a capping ligand offers a unique combination of features: a thiol group for robust, covalent attachment to the gold surface, an aromatic amine for subsequent bioconjugation, and a fluorine atom for potential applications in ¹⁹F MRI or as a tool to modulate the electronic properties of the nanoparticle surface.[3] This guide details the synthesis of precursor citrate-capped AuNPs, the ligand exchange process for functionalization, and comprehensive protocols for characterization to validate the final product.

Principle of Functionalization: The Gold-Thiol Interaction

The functionalization strategy is anchored by the strong, specific affinity between sulfur and gold.[4] The thiol group (-SH) of this compound readily forms a dative covalent bond with the gold surface atoms of the nanoparticle.[5] This Au-S bond is the cornerstone of this process, leading to the displacement of the weakly associated citrate ions from the precursor nanoparticles and the formation of a dense, self-assembled monolayer (SAM) on the AuNP surface.[6]

This ligand exchange process transforms the nanoparticles' surface properties:

-

Stability: The robust Au-S bond provides significantly enhanced colloidal stability compared to the initial electrostatically stabilized citrate-capped AuNPs, which are susceptible to aggregation in high ionic strength solutions like biological media.[7]

-

Functionality: The aromatic ring of the ligand orients outwards, exposing the amino (-NH₂) and fluoro (-F) groups to the solvent. The primary amine serves as a versatile chemical handle for covalent attachment of biomolecules (e.g., proteins, peptides, DNA) or drugs using well-established chemistries like EDC/NHS coupling.[4][8]

-

Tunable Properties: The introduction of fluorine can subtly alter the surface hydrophobicity and electronic environment, and provides a unique spectroscopic signature for certain analytical techniques.[3]

Caption: Ligand binding to the AuNP surface via a strong gold-thiol bond.

Experimental Design & Protocols

This section is divided into three core protocols: the synthesis of precursor nanoparticles, the functionalization via ligand exchange, and the essential characterization steps to validate the process.

| Reagents | Equipment |

| Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | Heating mantle with magnetic stirrer |

| Trisodium citrate dihydrate | 250 mL Round-bottom flask, Condenser |

| This compound | UV-Vis Spectrophotometer |

| Ethanol (Absolute, ACS grade) | Dynamic Light Scattering (DLS) Instrument |

| Deionized (DI) water (18.2 MΩ·cm) | Zetasizer (for Zeta Potential) |

| Phosphate-buffered saline (PBS) | Transmission Electron Microscope (TEM) |

| High-speed microcentrifuge | |

| pH meter, Sonicator bath |

This protocol produces a seed colloid of approximately 15-20 nm AuNPs, which are electrostatically stabilized by a layer of citrate ions. This method is widely adopted for its simplicity and reproducibility.[5]

-

Preparation: Add 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rigorously cleaned 250 mL round-bottom flask containing a magnetic stir bar.

-

Heating: Place the flask in a heating mantle and attach a condenser. Bring the solution to a rolling boil while stirring vigorously.

-

Reduction: While boiling, rapidly inject 2.5 mL of a 1% (w/v) trisodium citrate solution. The color of the solution will change from pale yellow to gray, then purple, and finally to a deep wine-red, indicating the nucleation and growth of AuNPs.

-

Maturation: Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete and the particle size distribution is stabilized.

-

Cooling: Remove the flask from the heat and allow it to cool to room temperature with gentle stirring.

-

Storage: Store the resulting citrate-capped AuNP solution at 4°C in a clean, dark glass bottle. The colloid is typically stable for several months.

This protocol uses a ligand exchange reaction to replace the citrate cap with the thiol-containing molecule.

-

Ligand Preparation: Prepare a 1 mM stock solution of this compound in absolute ethanol. Thiol compounds can oxidize, so fresh preparation is recommended.

-

Reaction Setup: In a clean glass vial, add 10 mL of the citrate-capped AuNP solution from Protocol 1.

-

Ligand Addition: While gently stirring, add the ethanolic thiol solution to the AuNP colloid. To ensure complete surface coverage, a significant molar excess of the thiol ligand is required. A starting point is to add 100 µL of the 1 mM thiol solution to the 10 mL of AuNPs. This ratio should be optimized for specific applications.

-

Incubation: Tightly cap the vial and allow the reaction to proceed for at least 12-24 hours at room temperature with gentle stirring or rocking. This extended incubation time allows for the complete formation of the self-assembled monolayer.

-

Purification: The removal of excess, unbound thiol ligand is critical.

-

Transfer the solution to a microcentrifuge tube.

-

Centrifuge the solution at a speed sufficient to pellet the AuNPs without causing irreversible aggregation. For 20 nm particles, a starting point is 12,000 x g for 20 minutes.

-

Carefully remove and discard the supernatant, which contains the excess ligand.

-

Resuspend the nanoparticle pellet in a clean solvent, such as DI water or PBS, by gentle pipetting followed by brief sonication in a bath sonicator.

-

Repeat this centrifugation and resuspension wash cycle at least two more times to ensure all unbound ligands are removed.

-

-

Final Product: After the final wash, resuspend the pellet in the desired buffer (e.g., PBS pH 7.4) for storage and subsequent applications.

Caption: Workflow from synthesis to validated functionalized nanoparticles.

Characterization is a non-negotiable step to confirm successful functionalization and assess the quality of the nanoparticles.[5]

-

UV-Visible (UV-Vis) Spectroscopy:

-

Purpose: To monitor the formation of AuNPs and confirm ligand binding.

-

Method: Acquire the absorbance spectrum of the nanoparticles before and after functionalization from 400 nm to 700 nm.

-

Expected Result: Citrate-capped AuNPs will exhibit a sharp Surface Plasmon Resonance (SPR) peak around 520 nm.[9] Upon successful functionalization with the aromatic thiol, a slight red-shift (2-5 nm) of this peak is expected due to the change in the local refractive index at the nanoparticle surface. A significant broadening of the peak or the appearance of a second peak at a longer wavelength indicates aggregation.

-

-

Dynamic Light Scattering (DLS):

-

Purpose: To measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI).

-

Method: Analyze a diluted sample of the AuNP suspension before and after functionalization.

-

Expected Result: The hydrodynamic diameter should increase after functionalization due to the added ligand layer. A low PDI value (< 0.3) indicates a monodisperse and stable sample.

-

-

Zeta Potential Measurement:

-

Purpose: To determine the surface charge and predict colloidal stability.

-

Method: Measure the zeta potential of the nanoparticles before and after functionalization.

-

Expected Result: Citrate-capped AuNPs will have a highly negative zeta potential (typically -30 to -50 mV) due to the carboxyl groups of the citrate.[7] After functionalization with this compound and resuspension in a neutral buffer (e.g., pH 7.4), the surface charge will become less negative or even slightly positive, reflecting the presence of the amino groups. A value further from zero (either positive or negative) suggests good electrostatic stability.[7]

-

-

Transmission Electron Microscopy (TEM) / Fourier-Transform Infrared Spectroscopy (FTIR):

-

TEM: Provides direct visualization of the nanoparticle core size, shape, and dispersion state. It can confirm that no irreversible aggregation occurred during functionalization.

-

FTIR: Can be used to confirm the presence of the ligand on the nanoparticle surface by identifying characteristic vibrational bands of the aromatic ring and the amino group, which are absent in the citrate-capped precursor.[10]

-

Expected Results & Data Interpretation

The following table summarizes the typical changes expected after successful functionalization.

| Parameter | Before Functionalization (Citrate-Capped) | After Functionalization (Thiol-Capped) | Rationale for Change |

| SPR Peak (UV-Vis) | ~520 nm | ~522-525 nm (Red-shifted) | Change in the surface dielectric environment upon ligand binding.[9] |

| Hydrodynamic Diameter (DLS) | X nm | (X + 2-5) nm (Increased) | Addition of the organic ligand layer to the nanoparticle surface. |

| Polydispersity Index (PDI) | < 0.3 | < 0.3 | A low PDI indicates a stable, non-aggregated sample. A significant increase suggests a problem in the functionalization. |

| Zeta Potential (at pH 7) | -30 to -50 mV | -15 to +10 mV (Less negative / near neutral) | Replacement of negative citrate ions with the aminofluorobenzene thiol ligand.[7] |

| Visual Appearance | Clear, wine-red solution | Clear, wine-red solution | A color change to purple or black indicates aggregation. |

Applications and Further Conjugation

The primary amine on the surface of these functionalized AuNPs is a gateway to a vast array of applications in drug delivery, biosensing, and bioimaging.[2] It can be readily coupled to molecules containing carboxylic acid groups (e.g., proteins, antibodies, drugs) using standard carbodiimide chemistry (EDC/NHS), forming a stable amide bond. This allows for the targeted delivery of therapeutics or the construction of highly specific diagnostic probes.[4]

References

-

Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV. (2018). MDPI. [Link]

-

Thermal Stability of DNA Functionalized Gold Nanoparticles. (n.d.). PMC - NIH. [Link]

-

Enhanced Stability of Multi-Functionalized Gold Nanoparticles and Potential Anticancer Efficacy on Human Cervical Cancer Cells. (2025). MDPI. [Link]

-

Simultaneous Stabilization and Functionalization of Gold Nanoparticles via Biomolecule Conjugation: Progress and Perspectives. (2021). ACS Applied Materials & Interfaces. [Link]

-

Stability of Gold Nanoparticles Functionalized with Aminoacids. (n.d.). Scientific.Net. [Link]

-

Functionalization of Gold Nanoparticles by Inorganic Entities. (2020). MDPI. [Link]

-

Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. (2016). PMC. [Link]

-

Role of Free Thiol on Protein Adsorption to Gold Nanoparticles. (2020). ACS Publications. [Link]

-

Synthesis and characterization of dodecanethiol-stabilized gold nanoparticles. (2025). ResearchGate. [Link]

-

Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugatio. (2021). Biomedical Journal of Scientific & Technical Research. [Link]

-

Thiols used for the functionalization of gold nanoparticles. (n.d.). ResearchGate. [Link]

-

Establishing the Relative Composition of Functionalized Thiols in Mixed Ligand Gold Nanoparticles by 1H-NMR Spectroscopy. (n.d.). ScholarWorks@CWU. [Link]

-

Synthesis and characterization of thiol-stabilized gold nanoparticles appended to bis(pyrazole) pyridine for fabrication of rectangular nano/microstripes and their spin crossover and SERS studies. (2025). RSC Publishing. [Link]

-

Gold Nanoparticle Functionalization Methods. (n.d.). Nanopartz. [Link]

-

Functionalized Gold Nanoparticles and Their Biomedical Applications. (n.d.). PMC. [Link]

-

Precise size-control and functionalization of gold nanoparticles synthesized by plasma–liquid interactions: using carboxylic, amino, and thiol ligands. (n.d.). PMC. [Link]

-

Functional Gold Nanoparticles. (n.d.). CD Bioparticles. [Link]

-

Functionalized Gold Nanoparticles as Contrast Agents for Proton and Dual Proton/Fluorine MRI. (2019). MDPI. [Link]

-

Functionalized Gold Nanoparticles for Applications in Bionanotechnology. (2025). ResearchGate. [Link]

- Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)

-

Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (n.d.). Organic Chemistry Portal. [Link]

-

Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. (2025). ResearchGate. [Link]

-

A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (n.d.). Thieme. [Link]

-

Thiol-Selective Fluorogenic Probes for Labeling and Release. (n.d.). PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functionalized Gold Nanoparticles as Contrast Agents for Proton and Dual Proton/Fluorine MRI [mdpi.com]

- 4. Functional Gold Nanoparticles - CD Bioparticles [cd-bioparticles.com]

- 5. Functionalization of Gold Nanoparticles by Inorganic Entities [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV | MDPI [mdpi.com]

- 8. biomedres.us [biomedres.us]

- 9. Synthesis and characterization of thiol-stabilized gold nanoparticles appended to bis(pyrazole) pyridine for fabrication of rectangular nano/microstri ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05105C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-Amino-5-fluorobenzene-1-thiol as a Novel Ligand for Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a forward-looking technical guide on the potential applications of 3-Amino-5-fluorobenzene-1-thiol as a novel bidentate ligand in transition metal catalysis. While this specific ligand is not yet extensively documented in the literature, its unique electronic and steric profile suggests significant potential, particularly in palladium-catalyzed cross-coupling reactions. These notes are designed to provide researchers with the foundational knowledge, theoretical framework, and practical protocols to explore the catalytic capabilities of this promising molecule. We will delve into the anticipated effects of the fluoro and amino substituents on the ligand's coordination chemistry and the subsequent impact on catalytic activity and selectivity. Detailed, step-by-step protocols for the synthesis of a hypothetical palladium(II) complex and its application in a Suzuki-Miyaura cross-coupling reaction are provided as a starting point for experimental investigation.

Introduction: The Rationale for this compound in Catalysis

The design of ligands is paramount in tuning the reactivity and selectivity of transition metal catalysts.[1] this compound presents a compelling scaffold for a bidentate [N,S] ligand. Its structural features are anticipated to offer a unique combination of electronic and steric properties beneficial for catalysis.

-

Bidentate [N,S] Coordination: The vicinal amino and thiol groups are well-positioned to form a stable five-membered chelate ring with a transition metal center. Such chelation is known to enhance the stability of catalytic species.

-

Electronic Modulation by the Fluoro Group: Fluorine is the most electronegative element, and its presence on the aromatic ring is expected to have a profound electron-withdrawing effect.[2] This will decrease the electron density on both the nitrogen and sulfur donor atoms, thereby modulating the electronic properties of the metal center. This increased Lewis acidity of the metal center can, in some cases, accelerate key steps in the catalytic cycle, such as reductive elimination.[2]

-

The Role of the Amino Group: The amino group can act as a secondary coordination site and can also participate in hydrogen bonding interactions, potentially influencing the orientation of substrates in the catalytic pocket and thus enhancing selectivity. The amine group can also be a site for further functionalization to fine-tune the ligand's properties.[3][4]

-

The Thiol Anchor: The soft thiol group provides a strong covalent bond with soft transition metals like palladium, forming stable palladacycles.[5] This strong interaction can lead to robust catalysts with high turnover numbers.

Proposed Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[6][7] We propose that a palladium complex of this compound could serve as a highly efficient catalyst for this transformation.

Proposed Catalyst Structure

The proposed structure of the palladium(II) complex with this compound is a square planar complex where the ligand acts as a bidentate [N,S] chelate.

Caption: Proposed structure of a Pd(II) complex with this compound.

Proposed Catalytic Cycle

The proposed catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The this compound ligand is expected to stabilize the palladium center throughout the cycle.

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of the fluorinated ligand is anticipated to facilitate the reductive elimination step, which is often rate-limiting, thereby potentially increasing the overall catalytic turnover.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of this compound in palladium-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of Dichloro(3-amino-5-fluorobenzene-1-thiolato)palladium(II) Dimer

This protocol is adapted from general procedures for the synthesis of palladium(II) thiolate complexes.[8]

Materials:

-

This compound

-

Palladium(II) chloride (PdCl₂)

-

Acetonitrile (anhydrous)

-

Argon or Nitrogen gas

-

Standard Schlenk line and glassware

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve palladium(II) chloride (1.0 mmol) in anhydrous acetonitrile (20 mL).

-

In a separate Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL).

-

Slowly add the ligand solution to the palladium(II) chloride solution at room temperature with vigorous stirring.

-

A precipitate is expected to form upon addition. Continue stirring the reaction mixture at room temperature for 12 hours.

-

After the reaction is complete, filter the precipitate under an inert atmosphere and wash with cold acetonitrile (2 x 5 mL) and then with diethyl ether (2 x 10 mL).

-

Dry the resulting solid under vacuum to yield the desired palladium complex.

-

Characterize the complex using standard analytical techniques (FT-IR, ¹H NMR, ¹⁹F NMR, and elemental analysis).

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol outlines a general procedure for testing the catalytic activity of the synthesized palladium complex.

Materials:

-

Dichloro(3-amino-5-fluorobenzene-1-thiolato)palladium(II) dimer (as synthesized in Protocol 1)

-

4-Bromoanisole

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane/Water (4:1 v/v)

-

Toluene (for extraction)

-

Magnesium sulfate (MgSO₄)

-

Standard reaction vials and heating block

Procedure:

-

To a reaction vial, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst (0.01 mol%).

-

Add the 1,4-dioxane/water solvent mixture (5 mL).

-

Seal the vial and heat the reaction mixture at 80 °C for the specified time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and add water (10 mL).

-

Extract the aqueous layer with toluene (3 x 15 mL).

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

-

Calculate the yield and characterize the product by ¹H NMR and ¹³C NMR.

Data Presentation

The following table provides a hypothetical summary of expected results for the Suzuki-Miyaura coupling reaction under various conditions to guide optimization studies.

| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0.1 | K₂CO₃ | Dioxane/H₂O | 80 | 12 | >95 |

| 2 | 0.01 | K₂CO₃ | Dioxane/H₂O | 80 | 12 | >90 |

| 3 | 0.01 | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | >98 |

| 4 | 0.01 | K₃PO₄ | THF/H₂O | 60 | 24 | >85 |

Workflow Visualization

The following diagram illustrates the overall workflow from ligand synthesis to catalytic application and analysis.

Caption: Overall workflow from ligand and complex synthesis to catalytic testing.

Conclusion

This compound holds considerable promise as a novel ligand for transition metal catalysis. The unique electronic properties conferred by the fluorine substituent, combined with the strong chelating ability of the aminothiol scaffold, make it a prime candidate for developing highly active and stable catalysts. The protocols and theoretical framework provided in these application notes are intended to serve as a robust starting point for researchers to explore the full potential of this and related fluorinated ligands in a variety of catalytic transformations.

References

-

Dalton Transactions. (2022). Fluorinated ligands and their effects on physical properties and chemical reactivity. [Link]

-

Dalton Transactions. (2022). Palladium(ii) ortho-cyano-aminothiophenolate (ocap) complexes. [Link]

-

ResearchGate. Plausible reaction mechanism of palladium thiolate‐catalyzed carbonylative Suzuki–Miyaura cross‐coupling reaction. [Link]

-

STUDY OF PALLADIUM(II) COMPLEXES WITH 2-AMINO-4-(4-SUBSISTUTED PHENYL) THIAZOLE DERIVATIVES. [Link]

-

Chemical Science. (2022). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. [Link]

-

RSC Publishing. Palladium(ii) ortho-cyano-aminothiophenolate (ocap) complexes. [Link]

-

Academia.edu. (2022). (PDF) Palladium(ii) ortho-cyano-aminothiophenolate (ocap) complexes. [Link]

-

PMC. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]

-

ResearchGate. Fluorine-Substituted Ligands Induce Structural Diversity of Coordination Compounds | Request PDF. [Link]

-

The Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]

-

Organic Chemistry Portal. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. (2025). Spectroscopic and Thermal Studies of Some Palladium(II) Complexes with 2-amino-4-(4-subsistuted phenyl)thiazole Derivatives. [Link]

-

MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

-

ResearchGate. (2025). Effects of Fluorine Substitution on the Edge-to-Face Interaction of the Benzene Dimer. [Link]

-

PubChem. 4-Amino-3-fluorobenzene-1-thiol. [Link]

-

RSC Publishing. (2022). Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands. [Link]

-

PMC. Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands. [Link]

-

MW Journal of Science. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. [Link]

-

Der Pharma Chemica. (2022). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. [Link]

-

ResearchGate. (2025). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands | Request PDF. [Link]

-

MDPI. (2023). Catalysis before Enzymes: Thiol-Rich Peptides as Molecular Diversity Providers on the Early Earth. [Link]

-

MDPI. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. [Link]

-

ResearchGate. (2025). Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review. [Link]

-

RSC Publishing. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

-

MDPI. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. [Link]

-

Frontiers. (2022). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. [Link]

-

PMC. Thiol-Selective Fluorogenic Probes for Labeling and Release. [Link]

-

Cheméo. Chemical Properties of 3-Aminobenzenethiol (CAS 22948-02-3). [Link]

-

Zenodo. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. [Link]

-

Organic Chemistry Portal. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01096H [pubs.rsc.org]

- 3. Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki-Miyaura Cross-Coupling Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Palladium(ii) ortho-cyano-aminothiophenolate (ocap) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Note: Chemoselective S-Alkylation of 3-Amino-5-fluorobenzene-1-thiol

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The selective alkylation of polyfunctional aromatic scaffolds is a cornerstone of medicinal chemistry. This compound presents a classic chemoselectivity challenge: distinguishing between two nucleophilic sites—the thiol (-SH) and the primary amine (-NH

While both groups are nucleophilic, the Hard and Soft Acids and Bases (HSAB) theory dictates that the sulfur atom (soft nucleophile) is inherently more reactive toward soft electrophiles (alkyl halides) than the nitrogen atom (hard nucleophile), particularly under basic conditions where the thiolate anion is generated.[1]

The Fluorine Advantage: In this specific substrate, the fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I).

-

Effect on Thiol: Increases acidity (lowers pKa), making deprotonation easier.[1][2]

-

Effect on Amine: Decreases basicity and nucleophilicity.

-

Net Result: The electronic bias provided by the fluorine substituent significantly enhances the selectivity window for S-alkylation over N-alkylation compared to non-fluorinated anilines.

Reaction Pathway Analysis

The following diagram illustrates the competing pathways and the targeted trajectory for high-yield synthesis.

Figure 1: Reaction network showing the preferential pathway to the S-alkylated product and potential pitfalls (disulfide formation and N-alkylation).[3]

Pre-Reaction Considerations

Handling & Stability (The Disulfide Problem)

Aminothiophenols are notoriously prone to oxidative dimerization to form disulfides (

-

Storage: Store the starting material under Argon at -20°C.

-

Recovery: If the starting material has degraded to the disulfide, it can be regenerated in situ by adding 1.1 equivalents of Triphenylphosphine (

) or TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture before adding the electrophile.

pKa and Base Selection

-

Thiophenol pKa: ~6.0–6.5 (lowered by F-substituent).

-

Anilinium pKa: ~3.5–4.0.

-

Strategy: Use a mild base that is strong enough to deprotonate the thiol completely but weak enough to leave the amine neutral and unactivated.

Experimental Protocols

Protocol A: Standard Discovery Scale (100 mg – 5 g)

Best for: Medicinal chemistry library synthesis, high reliability, broad substrate scope.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Electrophile: Alkyl Bromide/Iodide (1.05 equiv)[1]

-

Base:

(anhydrous, 1.5 equiv)[1] -

Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen or Argon for 5 minutes.

-

Dissolution: Add this compound and anhydrous MeCN.

-

Note: If the solution appears cloudy or yellow (indicating disulfide), add 10 mol% TCEP-HCl and stir for 15 mins.[1]

-

-

Deprotonation: Add powdered

in one portion. The suspension may change color (often yellow/green) as the thiolate forms. Stir at Room Temperature (RT) for 15 minutes. -

Alkylation: Add the Alkyl Halide dropwise (neat or dissolved in minimal MeCN).

-

Critical: Do not add a large excess of alkyl halide. Stoichiometric control (1.0 to 1.1 equiv) is vital to prevent N-alkylation of the product.

-

-

Reaction: Stir at RT. Monitor by LC-MS or TLC.

-

Time: Activated halides (benzyl/allyl) react in <1 hour. Unactivated alkyl halides may require 2–4 hours or mild heating (40°C).

-

-

Workup:

-

Dilute with EtOAc.

-

Wash with Water (2x) and Brine (1x) to remove DMF/MeCN and inorganic salts.

-

Dry over

, filter, and concentrate.[1]

-

-